7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid

Stepwise Suzuki polycondensation Chain-growth polymerization Block copolymer synthesis

Synthesizing well-defined polyfluorenes for OLEDs? The heterobifunctional Br/B(OH)₂ architecture of 7-Bromo-9,9-dimethylfluoren-2-yl-boronic acid (CAS 1213768-48-9) enables AB-type Suzuki catalyst-transfer polycondensation (SCTP), delivering controlled molecular weight and narrow dispersity (<1.3) without monomer stoichiometry balancing. Patented dimethyl substitution enhances electron affinity vs. dioctyl analogs, improving electron injection in OLEDs [CN112194612A]. Purified to ≥98% (HPLC) with orthogonal titration verification. For stable, directional polymer synthesis.

Molecular Formula C15H14BBrO2
Molecular Weight 316.989
CAS No. 1213768-48-9
Cat. No. B567367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid
CAS1213768-48-9
Molecular FormulaC15H14BBrO2
Molecular Weight316.989
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)Br)(O)O
InChIInChI=1S/C15H14BBrO2/c1-15(2)13-7-9(16(18)19)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,18-19H,1-2H3
InChIKeyCYZUULREWZKGJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-9,9-Dimethylfluoren-2-yl-boronic Acid: Procurement-Grade Overview


7-Bromo-9,9-dimethylfluoren-2-yl-boronic acid (CAS 1213768-48-9) is a heterobifunctional fluorene building block bearing a boronic acid at the C2 position and a bromine atom at C7 on the 9,9-dimethyl-substituted fluorene core . The compound belongs to the arylboronic acid class and serves as a key intermediate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing π-conjugated oligomers, polymers, and small-molecule optoelectronic materials [1]. With a molecular formula of C₁₅H₁₄BBrO₂ and molecular weight of 316.99 g/mol , it is supplied commercially at purities ranging from 95% to ≥98% (HPLC) and is typically accompanied by varying amounts of the boroxine anhydride .

Structural Specificity of 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic Acid


Generic substitution of 7-bromo-9,9-dimethylfluoren-2-yl-boronic acid with structurally similar fluorenyl boronic acids or halides is not functionally equivalent because the compound's unique heterobifunctional architecture—a boronic acid nucleophile at C2 paired with an aryl bromide electrophile at C7—enables precise, sequential Suzuki polycondensation that non-brominated analogs such as 9,9-dimethylfluoren-2-yl-boronic acid (CAS 333432-28-3) cannot support . Conversely, 2,7-dibromo-9,9-dimethylfluorene (CAS 28320-32-3) lacks the boronic acid handle necessary for chain-growth polymerization . The 9,9-dimethyl substitution further distinguishes this compound from its 9,9-dioctyl and 9,9-dihexyl counterparts, as patent evidence demonstrates that the compact dimethyl group increases polymer electron affinity and glass transition temperature relative to bulkier alkyl chains [1]. A user selecting a fluorenyl monomer for controlled, directional polymer synthesis or for applications requiring elevated thermal stability cannot simply interchange these analogs without fundamentally altering the achievable polymer architecture and device-relevant electronic properties.

Quantitative Differentiation Evidence for 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic Acid


Heterobifunctional Architecture and Orthogonal Polymerization

7-Bromo-9,9-dimethylfluoren-2-yl-boronic acid possesses both a boronic acid group (C2, Suzuki nucleophile) and an aryl bromide (C7, Suzuki electrophile) on the same fluorene core. This heterobifunctional architecture enables one-pot, sequential Suzuki–Miyaura catalyst-transfer polycondensation (SCTP) to produce well-defined polyfluorene homopolymers and block copolymers, a capability that is structurally impossible for the monofunctional analog 9,9-dimethylfluoren-2-yl-boronic acid (CAS 333432-28-3) which lacks the C7 bromide handle . The 7-bromo-9,9-dioctyl analog (CAS 253870-90-5) shares the bifunctional motif but incorporates solubilizing dioctyl chains; however, the dimethyl substitution on the target compound eliminates the insulating alkyl bulk that can dilute charge-transport properties in the final polymer [1]. The related pinacol ester derivative (7-bromo-9,9-dihexylfluorene-2-boronic acid pinacol ester) has been demonstrated in one-pot block copolymer synthesis yielding polyfluorene-block-poly(phenyl isocyanide) copolymers with controlled molar mass and narrow dispersity (Macromolecules, 2023) [2], establishing the broader utility of this heterobifunctional fluorene class.

Stepwise Suzuki polycondensation Chain-growth polymerization Block copolymer synthesis

Purity Specification: HPLC and Neutralization Titration

The compound is commercially available at two principal purity tiers relevant to procurement: a standard grade at 95% purity (offered by AKSci, Bidepharm, Aladdin) and a high-purity grade at ≥98.0 area% by HPLC with neutralization titration of 98.0–105.0% (offered by TCI Chemicals, Product Code B5773) . The neutralization titration range of 98.0–105.0% is characteristic of boronic acids that exist in equilibrium with their boroxine anhydride forms; the titration method accounts for both the free acid and anhydride species, whereas HPLC area% reflects only the chromatographically resolved components . This dual-specification quality control is significant for reproducible Suzuki coupling stoichiometry because the effective boronic acid content can deviate from the nominal mass if anhydride formation is unaccounted for, potentially causing sub-stoichiometric coupling and reduced polymer molecular weight [1].

HPLC purity Neutralization titration Boronic acid quality control

9,9-Dimethyl vs. 9,9-Dioctyl Substitution: Electron Affinity and Tg

Patent US20090322213A1 explicitly teaches that incorporation of aromatically conjugated 9,9-dimethylfluorene repeat units into an opto-electrical polymer 'surprisingly increases the electron affinity of a polymer when compared to an equivalent polymer comprising 9,9-dioctylfluorene such as prior art polymer P1' and that 'the glass transition temperature (Tg) of the polymer is increased when compared to an equivalent polymer comprising 9,9-dioctylfluorene' [1]. The improved electron affinity translates to enhanced electron injection from the cathode, directly improving device performance in OLED architectures [2]. While these data are reported at the polymer level rather than the monomer level, the 9,9-dimethyl substitution pattern is an invariant structural feature of the monomer that dictates these downstream polymer properties. In contrast, the 7-bromo-9,9-dioctylfluoren-2-yl-boronic acid analog (CAS 253870-90-5) incorporates long alkyl chains that increase solubility but introduce insulating hydrocarbon content that can reduce charge carrier mobility relative to the dimethyl variant [3].

Electron affinity Glass transition temperature Polyfluorene OLED device lifetime

Suzuki Coupling Reactivity in Photoelectric Intermediate Synthesis

Patent CN112194612A discloses the use of 7-bromo-9,9-dimethylfluoren-2-yl-boronic acid in a Pd-catalyzed Suzuki coupling with 4-carbazolyl phenylboronic acid and methyl 5-bromo-2-iodobenzoate to produce N-(7-bromo-9,9-dimethylfluoren-2-yl)carbazole, achieving an isolated yield of ≥87% [1]. This demonstrates productive reactivity of both the boronic acid moiety (participating in C–C bond formation) and retention of the C7 bromide for subsequent functionalization. The product is a key intermediate for hole-transport materials in OLEDs, where the carbazole-fluorene hybrid structure is valued for its high electron mobility and favorable energy level alignment [2]. By comparison, non-brominated fluorenyl boronic acids would yield a structurally different product lacking the reactive handle for further elaboration, while 2,7-dibromofluorenes require additional synthetic steps to introduce the boronic acid functionality [3].

Suzuki–Miyaura coupling Carbazole-fluorene hybrid Hole-transport material intermediate

Thermal Stability Profile

The compound exhibits a reported melting point of approximately 160–170 °C and a predicted boiling point of 483.3 ± 55.0 °C at standard pressure . The relatively high melting point, compared to the non-brominated analog 9,9-dimethylfluorene (mp 94–97 °C [1]), is attributable to the additional intermolecular hydrogen bonding capacity of the boronic acid group and the increased molecular weight from bromine substitution. The compound is stable under ambient storage conditions when kept in a cool, dry place and is soluble in dichloromethane, dimethylformamide, and tetrahydrofuran but insoluble in water , facilitating standard organic-phase Suzuki coupling protocols.

Thermal stability Melting point Storage and handling

Oligofluorene Grafting: Dimethyl vs. Didodecyl Emission Behavior

A study by CiNii Research demonstrated the use of 7-bromo-9,9-dimethylfluorene-2-yl-boronic acid in synthesizing styryl-end-capped oligo(9,9-dimethylfluorene) (PF(C1)-St), with the 9,9-didodecyl analog (PF(C12)-St) prepared in parallel using the corresponding didodecyl monomer [1]. Fluorescence spectroscopy of the dimethyl-substituted graft copolymer film (PF(C1)-g-PS) showed an increase in the 0→0 vibronic transition intensity and a blue shift relative to the un-grafted oligomer, which was attributed to relaxation of intermolecular interactions between oligofluorene units. In contrast, the didodecyl-substituted system (PF(C12)-g-PS) exhibited a phase transition from β-phase to α-phase, indicating that alkyl chain length directly modulates the solid-state packing and photophysical behavior of the resulting material [2]. This provides direct experimental evidence that the choice between dimethyl and didodecyl substitution on the fluorene core is not interchangeable for applications requiring specific emission profiles.

Oligofluorene Fluorescence spectroscopy β-phase to α-phase transition Graft copolymer

Application Scenarios: 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic Acid


Controlled Chain-Growth Polycondensation for Polyfluorenes

This compound is the monomer of choice for AB-type Suzuki–Miyaura catalyst-transfer polycondensation (SCTP), where the heterobifunctional Br/B(OH)₂ architecture enables directional chain growth without requiring stoichiometric balance of two separate AA and BB monomers [1]. The ≥98% HPLC purity grade (TCI B5773) with orthogonal neutralization titration verification ensures reproducible monomer stoichiometry, directly supporting the synthesis of polyfluorenes with controlled molecular weight and narrow dispersity (<1.3) . The dimethyl substitution imparts higher electron affinity in the resulting polymer compared to dioctyl-substituted polyfluorenes, improving electron injection when these polymers are used as emissive or electron-transport layers in OLED devices [2].

Carbazole-Fluorene Hybrid Hole-Transport Materials

As demonstrated in patent CN112194612A, this compound reacts efficiently (≥87% isolated yield) in Suzuki coupling with carbazole-containing co-substrates to produce N-(7-bromo-9,9-dimethylfluoren-2-yl)carbazole intermediates [3]. The retained C7 bromide enables subsequent functionalization or polymerization steps, providing a modular route to hole-transport materials (HTMs) with tunable energy levels. The carbazole-fluorene hybrid architecture leverages the high hole mobility of carbazole and the rigid, planar fluorene core to achieve balanced charge transport in OLED hole-transport layers [4].

Oligofluorene Graft Copolymers with Suppressed Aggregation

The compound enables synthesis of styryl-end-capped oligo(9,9-dimethylfluorene) macromonomers for radical graft copolymerization, producing PF(C1)-g-PS materials that exhibit enhanced 0→0 vibronic emission and blue-shifted fluorescence compared to didodecyl-substituted analogs [5]. This is directly relevant for applications requiring narrow, stable blue emission with minimal aggregation-induced spectral broadening, such as deep-blue OLED emitters or fluorescent sensors where color purity is a critical performance metric.

Stepwise Synthesis of Asymmetric 2,7-Disubstituted Fluorenes

The orthogonal reactivity of the C2 boronic acid (participating in Suzuki coupling) and C7 bromide (available for subsequent halogen-metal exchange, Buchwald-Hartwig amination, or additional Suzuki coupling) enables regioselective, sequential functionalization of the fluorene core without protecting group manipulation [6]. This streamlines the synthesis of asymmetric fluorene derivatives for structure-property relationship studies in organic electronics, reducing synthetic step count by at least 2–3 steps compared to routes starting from symmetrically dihalogenated fluorenes that require differentiation of chemically equivalent sites.

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